[6-Bromo-2-(4-ethylphenyl)quinolin-4-yl](4-methylpiperazin-1-yl)methanone
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Overview
Description
6-BROMO-2-(4-ETHYLPHENYL)-4-(4-METHYLPIPERAZINE-1-CARBONYL)QUINOLINE is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of a bromine atom at the 6th position, an ethylphenyl group at the 2nd position, and a piperazine-1-carbonyl group at the 4th position of the quinoline ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-2-(4-ETHYLPHENYL)-4-(4-METHYLPIPERAZINE-1-CARBONYL)QUINOLINE typically involves multi-step organic reactions. One common synthetic route includes:
Friedel-Crafts Alkylation: The ethylphenyl group can be introduced at the 2nd position of the quinoline ring via Friedel-Crafts alkylation using ethylbenzene and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Amidation: The piperazine-1-carbonyl group can be introduced through an amidation reaction involving piperazine and a suitable carbonyl compound, such as an acid chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-BROMO-2-(4-ETHYLPHENYL)-4-(4-METHYLPIPERAZINE-1-CARBONYL)QUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of carbonyl or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
6-BROMO-2-(4-ETHYLPHENYL)-4-(4-METHYLPIPERAZINE-1-CARBONYL)QUINOLINE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Biological Research: The compound is used as a molecular probe to study biological processes and interactions at the cellular and molecular levels.
Mechanism of Action
The mechanism of action of 6-BROMO-2-(4-ETHYLPHENYL)-4-(4-METHYLPIPERAZINE-1-CARBONYL)QUINOLINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
6-BROMO-2-(4-METHYLPHENYL)-4-(4-METHYLPIPERAZINE-1-CARBONYL)QUINOLINE: Similar structure but with a methyl group instead of an ethyl group.
6-CHLORO-2-(4-ETHYLPHENYL)-4-(4-METHYLPIPERAZINE-1-CARBONYL)QUINOLINE: Similar structure but with a chlorine atom instead of a bromine atom.
6-BROMO-2-(4-ETHYLPHENYL)-4-(4-ETHYLPIPERAZINE-1-CARBONYL)QUINOLINE: Similar structure but with an ethyl group on the piperazine ring.
Uniqueness
6-BROMO-2-(4-ETHYLPHENYL)-4-(4-METHYLPIPERAZINE-1-CARBONYL)QUINOLINE is unique due to the specific combination of substituents on the quinoline ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C23H24BrN3O |
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Molecular Weight |
438.4 g/mol |
IUPAC Name |
[6-bromo-2-(4-ethylphenyl)quinolin-4-yl]-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C23H24BrN3O/c1-3-16-4-6-17(7-5-16)22-15-20(19-14-18(24)8-9-21(19)25-22)23(28)27-12-10-26(2)11-13-27/h4-9,14-15H,3,10-13H2,1-2H3 |
InChI Key |
GJOACKUMOPCMMP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4CCN(CC4)C |
Origin of Product |
United States |
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